Cas no 2155874-67-0 (8-methyl-6-nitro-1,2,4triazolo1,5-apyridin-2-amine)

8-methyl-6-nitro-1,2,4triazolo1,5-apyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 8-methyl-6-nitro-1,2,4triazolo1,5-apyridin-2-amine
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- Inchi: 1S/C7H7N5O2/c1-4-2-5(12(13)14)3-11-6(4)9-7(8)10-11/h2-3H,1H3,(H2,8,10)
- InChI Key: SAUYBXBOKRGXMI-UHFFFAOYSA-N
- SMILES: C12=NC(N)=NN1C=C([N+]([O-])=O)C=C2C
8-methyl-6-nitro-1,2,4triazolo1,5-apyridin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1274728-1.0g |
8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155874-67-0 | 1g |
$871.0 | 2023-05-27 | ||
Enamine | EN300-1274728-5.0g |
8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155874-67-0 | 5g |
$2525.0 | 2023-05-27 | ||
Enamine | EN300-1274728-250mg |
8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155874-67-0 | 250mg |
$801.0 | 2023-10-01 | ||
Enamine | EN300-1274728-500mg |
8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155874-67-0 | 500mg |
$836.0 | 2023-10-01 | ||
Enamine | EN300-1274728-0.1g |
8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155874-67-0 | 0.1g |
$767.0 | 2023-05-27 | ||
Enamine | EN300-1274728-10.0g |
8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155874-67-0 | 10g |
$3746.0 | 2023-05-27 | ||
Enamine | EN300-1274728-0.05g |
8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155874-67-0 | 0.05g |
$732.0 | 2023-05-27 | ||
Enamine | EN300-1274728-2.5g |
8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155874-67-0 | 2.5g |
$1707.0 | 2023-05-27 | ||
Enamine | EN300-1274728-0.5g |
8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155874-67-0 | 0.5g |
$836.0 | 2023-05-27 | ||
Enamine | EN300-1274728-2500mg |
8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155874-67-0 | 2500mg |
$1707.0 | 2023-10-01 |
8-methyl-6-nitro-1,2,4triazolo1,5-apyridin-2-amine Related Literature
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
Additional information on 8-methyl-6-nitro-1,2,4triazolo1,5-apyridin-2-amine
Introduction to 8-methyl-6-nitro-1,2,4triazolo1,5-apyridin-2-amine (CAS No. 2155874-67-0)
8-methyl-6-nitro-1,2,4triazolo1,5-apyridin-2-amine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound, identified by its CAS number 2155874-67-0, belongs to a class of molecules known for their potential therapeutic applications. The structural framework of this compound combines elements from both triazole and pyridine rings, which are well-documented for their role in drug design and development.
The nitro group at the 6-position of the molecule and the amine functionality at the 2-position contribute to its reactivity and biological activity. These functional groups are often exploited in medicinal chemistry to modulate binding interactions with biological targets, such as enzymes and receptors. The presence of these features makes 8-methyl-6-nitro-1,2,4triazolo1,5-apyridin-2-amine a promising candidate for further investigation in the development of novel pharmaceutical agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and pharmacokinetic properties of such compounds with greater accuracy. These tools have been instrumental in identifying 8-methyl-6-nitro-1,2,4triazolo1,5-apyridin-2-amine as a potential lead molecule for several therapeutic indications. For instance, studies suggest that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in diseases such as cancer and inflammation.
The triazolopyridine core structure is particularly interesting because it can be modified in various ways to optimize biological activity. Researchers have been exploring different derivatives of this scaffold to enhance their potency and selectivity. The methyl group at the 8-position appears to play a crucial role in stabilizing the molecule and influencing its pharmacological profile. Additionally, the nitro group can be further functionalized to introduce additional variability into the structure.
In vitro studies have demonstrated that 8-methyl-6-nitro-1,2,4triazolo1,5-apyridin-2-amine exhibits promising activity against several disease-related targets. For example, preliminary data indicate that it may inhibit the activity of Janus kinases (JAKs), which are involved in signal transduction pathways that regulate immune responses and cell growth. This makes it an attractive candidate for further investigation in immunomodulatory therapies.
Furthermore, the compound has shown potential in models of inflammation and pain management. The ability of 8-methyl-6-nitro-1,2,4triazolo1,5-apyridin-2-amine to modulate inflammatory pathways is attributed to its interaction with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
The synthesis of 8-methyl-6-nitro-1,2,4triazolo1,5-apyridin-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed efficient synthetic routes that leverage modern techniques such as transition metal catalysis and flow chemistry. These methods not only improve the efficiency of production but also minimize waste generation.
The pharmacokinetic properties of this compound are also being thoroughly evaluated. Initial studies suggest that it has a reasonable bioavailability and metabolic stability, which are essential characteristics for any drug candidate. However, further research is needed to fully understand its absorption, distribution, metabolism, excretion (ADME) profile.
One of the most exciting aspects of 8-methyl-6-nitro-1,2,4triazolo1,5-apyridin-2-amine is its potential for structure-based drug design. By using high-resolution crystal structures of its target proteins obtained through X-ray crystallography or cryo-electron microscopy (CryoEM), researchers can design analogs with improved binding affinity and selectivity. This approach has already led to the discovery of several potent inhibitors with therapeutic potential.
The role of computational methods in drug discovery cannot be overstated. Molecular docking simulations have been particularly useful in predicting how 8-methyl-6-nitro-1,2,4triazolo1,5-aprylidinylamine interacts with its target proteins. These simulations provide valuable insights into binding modes and can guide the design of next-generation compounds.
In conclusion, 8-methyl 6 nitro 12 43 triazolopyridinylamine CAS no 2155874670 represents a significant advancement in medicinal chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it a versatile scaffold for drug development, while recent research highlights its promise as an inhibitor against various disease-related targets, including kinases involved in cancer progression, inflammatory mediators,and other critical enzymes implicated in human diseases.
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